Lisinopril R,S,S-isomer Lisinopril R,S,S-isomer Lisinopril (R,S,S)-Isomer is an impurity in commercial preparations of Lisinopril.
Brand Name: Vulcanchem
CAS No.: 85955-59-5
VCID: VC21337510
InChI: InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol

Lisinopril R,S,S-isomer

CAS No.: 85955-59-5

Cat. No.: VC21337510

Molecular Formula: C21H31N3O5

Molecular Weight: 405.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lisinopril R,S,S-isomer - 85955-59-5

CAS No. 85955-59-5
Molecular Formula C21H31N3O5
Molecular Weight 405.5 g/mol
IUPAC Name (2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1
Standard InChI Key RLAWWYSOJDYHDC-KSZLIROESA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
SMILES C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Chemical Structure and Nomenclature

The lisinopril R,S,S-isomer represents a stereochemical variant of the angiotensin-converting enzyme (ACE) inhibitor lisinopril, differing only in the stereochemical configuration at one chiral center. The complete chemical name of this compound is (2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrole-2-carboxylic acid . This nomenclature highlights the three stereocenters in the molecule, with the key difference from standard lisinopril being the R configuration at the first position, while maintaining S configurations at the other two stereocenters (hence R,S,S). The structural difference, though subtle, is significant enough to alter the three-dimensional arrangement of functional groups within the molecule.

The compound maintains the same molecular formula as lisinopril, C21H31N3O5, and has an identical molecular weight of 405.4879 daltons . From a structural perspective, the R,S,S-isomer contains the same functional groups and backbone as lisinopril but presents them in a slightly different spatial arrangement due to the inverted stereochemistry. This conformational difference affects intermolecular interactions, potentially altering bioactivity and physicochemical properties compared to the parent compound.

Various nomenclature systems have been used to identify this compound in scientific and regulatory literature. Alternative names include "Lisinopril epimer" (USP impurity designation), "Lisinopril Impurity E" (European Pharmacopoeia designation), and "L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)-, (R)-" . These multiple designations reflect the compound's significance across different regulatory frameworks and pharmaceutical contexts.

Analytical Characterization and Differentiation

Chromatographic Separation

The differentiation of lisinopril from its R,S,S diastereomer has been successfully achieved through high-performance liquid chromatography (HPLC) methods. Researchers have developed liquid chromatography techniques that can effectively separate these closely related compounds with resolution values above 1.5, which is considered adequate for quantitative analysis . This level of separation is crucial for quality control purposes in pharmaceutical manufacturing, where precise quantification of the R,S,S isomer is necessary to ensure batch-to-batch consistency and compliance with regulatory specifications.

The chromatographic separation relies on the subtle differences in molecular interaction with stationary phases, resulting from the altered stereochemistry of the R,S,S isomer. These differences, though minimal, are sufficient to create distinct retention times when appropriate mobile phases and column conditions are employed. The analytical methods have demonstrated linearity, precision, and accuracy in the quantification of the R,S,S isomer, with validated detection limits as low as 0.059% and quantification limits of 0.117% . These metrics underscore the sensitivity of modern analytical approaches in identifying even trace amounts of this stereoisomer.

Mass Spectrometric Identification

Mass spectrometry has proven particularly valuable in differentiating lisinopril from its R,S,S diastereomer. In collision-induced dissociation (CID) mass spectra of protonated ions, the abundance ratio of fragment ions shows distinctive patterns that can be used for unambiguous identification. Specifically, for lisinopril, the fragment ion of m/z 246 appears approximately twice as abundant as the m/z 245 ion, while the R,S,S isomer shows the opposite pattern, with the m/z 245 ion being more abundant . This consistent difference in fragmentation pattern provides a reliable diagnostic tool for differentiation.

Further distinctive characteristics appear in the CID mass spectra of lithium adduct ions. The rearrangement ion of m/z 315 for the R,S,S isomer appears approximately three times more abundant than the corresponding ion for lisinopril . This difference remains consistent across various collision energies, as confirmed by energy-resolved mass spectrometry (ERMS) experiments. Similar differences in fragmentation patterns have been observed between lisinopril and R,S,S isomer methylesters, indicating that these distinctive fragmentation patterns are inherent to the stereochemical differences rather than specific to particular derivatives.

The high-resolution mass spectrometric methods, including Fourier Transform ion cyclotron resonance ESI mass spectrometry (FT-ICR-ESI/MS), have further confirmed the elemental compositions of the fragments, providing additional confidence in the identification process . These advanced spectroscopic approaches have been supplemented with theoretical computations to support and explain the experimental observations, creating a robust analytical framework for isomer differentiation.

Origin and Formation

Structural Relationship to Other Impurities

The lisinopril R,S,S-isomer exists within a broader landscape of potential impurities in lisinopril production. Other significant impurities include the (S,S,S)-diketopiperazine (European Pharmacopoeia Impurity C), (R,S,S)-diketopiperazine (European Pharmacopoeia Impurity D), and the cyclohexyl analogue (European Pharmacopoeia Impurity F) . Understanding the structural relationships between these compounds provides insight into the potential transformation pathways during synthesis and storage.

Particularly interesting is the relationship between the R,S,S-isomer and the (R,S,S)-diketopiperazine impurity. The latter is formed through intramolecular cyclization, and its presence may be indirectly related to the formation or concentration of the R,S,S-isomer in the reaction mixture. The (R,S,S)-diketopiperazine is known to form due to epimerization of the (S,S,S)-diketopiperazine at high temperatures, suggesting that conditions promoting epimerization may simultaneously increase the risk of R,S,S-isomer formation . This interconnection highlights the importance of comprehensive impurity profiling in pharmaceutical development.

Pharmacological Considerations

Comparison with Lisinopril

Lisinopril is a potent inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure by preventing the conversion of angiotensin I to angiotensin II . The latter acts as a vasoconstrictor and stimulates aldosterone release, affecting sodium absorption and ultimately blood pressure. While the R,S,S-isomer shares the same chemical composition as lisinopril, its altered stereochemistry potentially affects its binding affinity to ACE and consequently its pharmacological activity.

Analytical Methods for Quality Control

Validated HPLC Methods

High-performance liquid chromatography (HPLC) remains the gold standard for routine quality control testing of lisinopril and detection of its R,S,S isomer. Validated methods have been developed with specific parameters optimized for the separation and quantification of this impurity. These methods typically utilize reversed-phase chromatography with appropriate mobile phase compositions that maximize resolution between the isomers.

The analytical performance characteristics of these methods have been well documented. Typical validation parameters include:

ParameterValue for R,S,S-isomer
Linearity Range0.946-3.626 μg/mL
Correlation Coefficient (R²)0.9989
Slope16321
Intercept-2352
Response Factor1.29
Limit of Detection0.059% w/w
Limit of Quantification0.117% w/w
Specification Level0.3%

These validation parameters demonstrate the robustness and sensitivity of the analytical methods employed for R,S,S-isomer quantification . The relatively low detection and quantification limits ensure that the isomer can be monitored well below its specification threshold, providing adequate control throughout the manufacturing process.

Regulatory and Manufacturing Considerations

Pharmacopeial Standards

The lisinopril R,S,S-isomer is recognized in major pharmacopeias as a potential impurity in lisinopril drug substance. In the European Pharmacopoeia, it is designated as "Impurity E," while the United States Pharmacopeia refers to it as "Lisinopril epimer" . These pharmacopeial monographs establish the acceptance criteria for this impurity and specify the analytical procedures for its identification and quantification.

The typical specification limit for the R,S,S-isomer in lisinopril drug substance is 0.3% as indicated in analytical validation studies . This limit reflects a balance between manufacturing capabilities and safety considerations, providing a reasonable threshold that ensures product quality while acknowledging the practical limitations of pharmaceutical synthesis and purification processes. Manufacturers must demonstrate compliance with these specifications through appropriate analytical testing as part of batch release procedures.

Process Control Strategies

Controlling the formation of the R,S,S-isomer during lisinopril manufacture requires careful attention to reaction conditions and process parameters. Temperature, pH, reaction time, and catalyst selection can all influence the degree of epimerization and consequently the level of R,S,S-isomer formation. Manufacturers typically implement process analytical technology (PAT) approaches to monitor these parameters and make real-time adjustments when necessary.

The understanding of the synthetic pathway and the conditions that promote epimerization allows for the development of targeted control strategies. By focusing on critical process parameters and implementing appropriate in-process controls, manufacturers can minimize the formation of the R,S,S-isomer while maintaining efficient and economical production processes.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator